Dithiodipropionic acid

Description

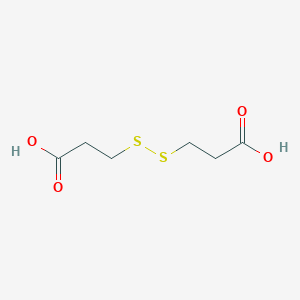

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLSOMLVSHPPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032998 | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-62-6, 4775-93-3 | |

| Record name | 3,3′-Dithiodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta'-Dithiodilactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobispropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DITHIODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OP5B2NI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dithiodipropionic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiodipropionic acid (DTDP) is a disulfide-containing dicarboxylic acid that has garnered significant interest in various scientific and industrial fields. Its unique chemical structure, featuring two carboxylic acid moieties and a central disulfide bond, allows it to participate in a range of chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the molecular and physical properties of 3,3'-dithiodipropionic acid, its applications in materials science and drug development, and detailed experimental protocols for its key uses.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3,3'-dithiodipropionic acid are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical and biological systems.

Table 1: Molecular and Structural Information for 3,3'-Dithiodipropionic Acid

| Property | Value |

| Molecular Formula | C₆H₁₀O₄S₂ |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 3-(2-carboxyethyldisulfanyl)propanoic acid |

| CAS Number | 1119-62-6 |

| SMILES | C(CC(=O)O)SSCCC(=O)O |

| InChI Key | YCLSOMLVSHPPFV-UHFFFAOYSA-N |

Below is a 2D representation of the molecular structure of 3,3'-dithiodipropionic acid.

Unraveling the Solubility Profile of Bis(2-carboxyethyl) disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-carboxyethyl) disulfide, also known as 3,3'-dithiodipropionic acid, is a symmetrical disulfide compound with carboxylic acid functionalities. Its structure lends itself to a variety of applications, including in the fields of self-assembled monolayers, nanotechnology, and as a linker in drug delivery systems. A thorough understanding of its solubility characteristics in different solvent systems is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available solubility data for bis(2-carboxyethyl) disulfide, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.

Solubility Data of Bis(2-carboxyethyl) disulfide

The available solubility data for bis(2-carboxyethyl) disulfide is largely qualitative, with some conflicting reports regarding its aqueous solubility. The following table summarizes the existing data from various chemical suppliers and databases. It is critical to note the absence of peer-reviewed studies providing quantitative solubility data across a range of temperatures.

| Solvent | Type | Solubility Description | Quantitative Value (if available) | Source(s) |

| Water | Protic | Practically Insoluble | - | [1][2] |

| Water | Protic | Miscible | - | [3] |

| Water | Protic | - | 0.64 M | [4] |

| Methanol | Protic | Soluble | - | [4] |

| Ethanol | Protic | Soluble | - | [2] |

| N,N-Dimethylformamide (DMF) | Aprotic | Very Soluble | - | [4] |

| Dimethyl sulfoxide (DMSO) | Aprotic | Sparingly Soluble | - | [1] |

| Glacial Acetic Acid | Protic | Sparingly Soluble | - | [4] |

| Ethyl Acetate | Aprotic | Soluble | - | [2] |

| Benzene | Aprotic | Soluble | - | [2] |

| Chloroform | Aprotic | Very Slightly Soluble | - | [4] |

Note: The conflicting reports on water solubility highlight the need for standardized, quantitative experimental determination. The single quantitative value of 0.64 M for water solubility is provided by a chemical supplier and should be treated with caution in the absence of independent verification from peer-reviewed literature.

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of bis(2-carboxyethyl) disulfide in a given solvent at a specific temperature.

Materials:

-

Bis(2-carboxyethyl) disulfide (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration apparatus)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of bis(2-carboxyethyl) disulfide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study can determine the optimal equilibration time (e.g., 24-72 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE or other compatible material) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of bis(2-carboxyethyl) disulfide in the filtered solution using a validated analytical method.

-

HPLC-UV: Develop a method to separate and quantify the compound. Prepare a calibration curve using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a calibration curve can be generated to determine concentration based on absorbance at a specific wavelength.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid. This method is suitable for non-volatile solutes and solvents.

-

Titration: As bis(2-carboxyethyl) disulfide is an acid, its concentration in the saturated solution can be determined by titration with a standardized base.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of bis(2-carboxyethyl) disulfide.

Caption: Workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to depict. However, a logical diagram can represent the factors influencing the solubility of a compound like bis(2-carboxyethyl) disulfide.

Caption: Factors influencing solubility.

This guide serves as a foundational resource for professionals working with bis(2-carboxyethyl) disulfide. The clear need for further quantitative, peer-reviewed solubility studies presents an opportunity for future research to fill this critical data gap.

References

Spectroscopic Profile of Dithiodipropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dithiodipropionic acid, a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, complete with experimental methodologies and data presented for clear interpretation and use in scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for 3,3'-dithiodipropionic acid.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3,3'-dithiodipropionic acid is characterized by two distinct triplets, corresponding to the two sets of methylene protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet | 2H | -CH₂-C(O)OH |

| ~3.00 | Triplet | 2H | -S-S-CH₂- |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 3,3'-dithiodipropionic acid, the key resonances are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~34.0 | -CH₂-C(O)OH |

| ~34.5 | -S-S-CH₂- |

| ~177.0 | -C(O)OH |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound reveals the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1400-1450 | Medium | C-H bend |

| 1200-1300 | Medium | C-O stretch |

| 900-950 | Broad, Medium | O-H bend |

| 450-550 | Weak | S-S stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the peak positions in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy Protocols

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press die.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Collection: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining spectroscopic data for a solid sample like this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for Dithiodipropionic Acid Self-Assembled Monolayer on Gold

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and functionalization of self-assembled monolayers (SAMs) of 3,3'-dithiodipropionic acid (DTDPA) on gold surfaces. The protocols detailed herein are essential for creating well-defined, carboxyl-terminated surfaces suitable for the covalent immobilization of biomolecules, a critical step in the development of biosensors, immunoassays, and other drug development platforms.

Introduction

Self-assembled monolayers of organosulfur compounds on gold substrates offer a robust and straightforward method for tailoring surface properties at the molecular level. DTDPA is a particularly useful molecule for forming SAMs due to its disulfide group, which readily chemisorbs onto gold surfaces, and its two terminal carboxylic acid groups. These carboxyl groups provide a hydrophilic surface and serve as versatile chemical handles for the subsequent covalent attachment of proteins, antibodies, peptides, and other amine-containing ligands through amide bond formation. This is typically achieved via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

This application note provides detailed experimental protocols for the formation of DTDPA SAMs on gold and their subsequent functionalization. It also includes expected characterization data to ensure the quality and consistency of the prepared surfaces.

Characterization of DTDPA Self-Assembled Monolayers

The successful formation of a DTDPA SAM on a gold surface can be verified through various surface-sensitive analytical techniques. The following table summarizes the expected quantitative data for a well-formed DTDPA monolayer.

| Parameter | Technique | Expected Value | Notes |

| Water Contact Angle | Goniometry | 20° - 40° | A low contact angle indicates a hydrophilic surface due to the presence of carboxylic acid groups. The exact value can depend on the packing density and cleanliness of the monolayer. |

| Ellipsometric Thickness | Spectroscopic Ellipsometry | 5 - 10 Å | The thickness is consistent with a monolayer of DTDPA molecules oriented on the gold surface. The disulfide bond of DTDPA cleaves upon adsorption, and the resulting thiolates bind to the gold. |

| Surface Coverage | X-ray Photoelectron Spectroscopy (XPS) / Electrochemistry | High | While a specific number is difficult to provide without experimental data, a high surface coverage is expected, leading to a well-ordered monolayer. |

Experimental Protocols

This section details the step-by-step procedures for preparing a gold substrate, forming the DTDPA SAM, and subsequently activating the surface for covalent immobilization of amine-containing molecules.

Gold Substrate Preparation

A clean and smooth gold surface is paramount for the formation of a high-quality SAM.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Cleaning: Immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

-

Further Rinsing: Rinse the substrates with ethanol.

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Formation of Dithiodipropionic Acid SAM

This protocol describes the self-assembly of DTDPA from an ethanolic solution.

Materials:

-

Cleaned gold substrates

-

3,3'-Dithiodipropionic acid (DTDPA)

-

Ethanol (absolute)

Procedure:

-

Prepare DTDPA Solution: Prepare a 1-10 mM solution of DTDPA in absolute ethanol.

-

Immersion: Immerse the cleaned gold substrates into the DTDPA solution in a clean container. Ensure the entire gold surface is submerged.

-

Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a covered container to minimize solvent evaporation and contamination.

-

Rinsing: After incubation, remove the substrates from the DTDPA solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Final Rinse: Perform a final rinse with DI water.

-

Drying: Dry the DTDPA-modified substrates under a gentle stream of high-purity nitrogen gas.

-

Storage: Store the functionalized substrates in a clean, dry environment if not used immediately.

EDC-NHS Activation of Carboxyl-Terminated SAM

This protocol activates the terminal carboxyl groups of the DTDPA SAM to form reactive NHS-esters, which can then react with primary amines.

Materials:

-

DTDPA-modified gold substrates

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-5.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Activation Solution: Prepare a fresh solution containing 0.4 M EDC and 0.1 M NHS in the activation buffer. Prepare this solution immediately before use as EDC is susceptible to hydrolysis.

-

Activation: Immerse the DTDPA-modified substrates in the EDC/NHS solution for 15-30 minutes at room temperature.

-

Rinsing: Rinse the activated substrates with the activation buffer to remove excess EDC and NHS.

-

Immediate Use: The NHS-activated surface is now ready for the immediate immobilization of amine-containing molecules.

Covalent Immobilization of Amine-Containing Molecules

This is a general protocol for coupling proteins or other amine-containing ligands to the NHS-activated DTDPA surface.

Materials:

-

NHS-activated DTDPA-modified gold substrates

-

Amine-containing molecule (e.g., protein, antibody) dissolved in Coupling Buffer

-

Quenching Solution: 1 M ethanolamine or 1 M glycine in Coupling Buffer, pH 8.0-8.5

Procedure:

-

Immobilization: Immerse the NHS-activated substrates in the solution of the amine-containing molecule for 1-2 hours at room temperature or overnight at 4°C. The optimal concentration of the molecule and incubation time should be determined empirically.

-

Rinsing: Rinse the substrates with the coupling buffer to remove non-covalently bound molecules.

-

Quenching: Immerse the substrates in the quenching solution for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

-

Final Rinse: Rinse the substrates thoroughly with the coupling buffer and then with DI water.

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Storage: Store the bio-functionalized substrates under appropriate conditions to maintain the activity of the immobilized molecule.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows described in this document.

Caption: Overall experimental workflow for surface functionalization.

Caption: EDC-NHS chemical activation and amine coupling pathway.

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Dithiodipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodipropionic acid (DTDP) is a versatile bifunctional linker widely employed for the surface functionalization of various nanoparticles, most notably gold nanoparticles (AuNPs) and quantum dots (QDs). Its molecular structure features a disulfide bond at one end and two carboxylic acid groups at the other. This unique architecture allows for strong and stable anchoring to nanoparticle surfaces through the disulfide group, while the terminal carboxylic acid moieties provide a platform for further conjugation with therapeutic agents, targeting ligands, and other biomolecules. This document provides detailed application notes and protocols for the use of DTDP in nanoparticle surface functionalization, with a focus on applications in drug delivery and biomedical imaging.

The disulfide bond of DTDP exhibits a high affinity for noble metal surfaces, leading to the formation of a self-assembled monolayer (SAM) that enhances the stability and biocompatibility of the nanoparticles. The carboxylic acid groups can be readily activated to form amide or ester linkages with a wide range of molecules, making DTDP an ideal choice for creating multifunctional nanocarriers for targeted drug delivery and diagnostic applications. For instance, DTDP-functionalized nanoparticles can be engineered to respond to the tumor microenvironment, where the acidic pH can trigger changes in surface charge and the high intracellular glutathione concentration can cleave the disulfide bond, leading to controlled drug release.[1]

Key Applications

-

Drug Delivery: Creation of pH and redox-sensitive drug delivery systems.[1]

-

Biomedical Imaging: Surface modification of quantum dots for enhanced stability and biocompatibility.

-

Biosensors: Immobilization of biomolecules for diagnostic applications.[2]

-

Electronics: Development of functionalized nanoparticles for use in electronic devices.[2]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface functionalization of pre-synthesized citrate-stabilized AuNPs with DTDP via a ligand exchange reaction.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 10-20 nm diameter)

-

This compound (DTDP)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Prepare DTDP Solution: Prepare a stock solution of DTDP in ethanol (e.g., 1-10 mg/mL). The optimal concentration may need to be determined empirically based on the AuNP concentration and size.

-

Ligand Exchange Reaction:

-

To a stirred solution of citrate-stabilized AuNPs, add the DTDP solution dropwise.

-

Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours to ensure complete ligand exchange.

-

-

Purification of DTDP-AuNPs:

-

Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 rpm for 30 minutes for ~15 nm AuNPs).

-

Carefully remove the supernatant containing excess DTDP and displaced citrate ions.

-

Resuspend the nanoparticle pellet in PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound DTDP.

-

-

Final Resuspension and Storage: Resuspend the final purified DTDP-AuNP pellet in the desired buffer (e.g., PBS) for subsequent applications or characterization. Store the functionalized nanoparticles at 4°C.

Diagram of AuNP Functionalization Workflow:

Protocol 2: Conjugation of a Therapeutic Agent to DTDP-Functionalized Nanoparticles

This protocol outlines a general procedure for conjugating an amine-containing therapeutic agent to the carboxylic acid groups of DTDP-functionalized nanoparticles using carbodiimide chemistry.

Materials:

-

DTDP-functionalized nanoparticles (from Protocol 1)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing therapeutic agent

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Dialysis membrane or centrifugal filter units for purification

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Resuspend the DTDP-functionalized nanoparticles in MES buffer (pH 6.0).

-

Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is 1:2:5 (nanoparticle-COOH : NHS : EDC), but this may require optimization.

-

Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Dissolve the amine-containing therapeutic agent in PBS (pH 7.4).

-

Add the therapeutic agent solution to the activated nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.

-

Purification:

-

Purify the drug-conjugated nanoparticles from unreacted reagents and byproducts using dialysis against PBS or by repeated washing steps using centrifugal filter units.

-

-

Characterization: Characterize the final product for drug loading efficiency and other relevant parameters.

Diagram of Drug Conjugation Signaling Pathway:

Data Presentation

The following tables provide representative quantitative data for the characterization of nanoparticles before and after functionalization with dithiol-containing linkers and subsequent drug loading. The values presented are illustrative and may vary depending on the specific nanoparticle system and experimental conditions.

Table 1: Physicochemical Characterization of Nanoparticles

| Nanoparticle Sample | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Citrate-AuNPs | 15.2 ± 0.8 | 0.21 | -45.3 ± 2.1 |

| DTDP-AuNPs | 18.5 ± 1.1 | 0.25 | -30.1 ± 1.5 |

| Drug-DTDP-AuNPs | 25.6 ± 2.3 | 0.32 | -22.7 ± 1.8 |

Data is presented as mean ± standard deviation.

Table 2: Drug Loading and Encapsulation Efficiency

| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| Doxorubicin-DTDP-AuNPs | 12.5 ± 1.3 | 85.2 ± 5.4 |

| Paclitaxel-DTDP-PLGA NPs | 8.2 ± 0.9 | 78.6 ± 6.1 |

Drug Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Characterization Methods

A comprehensive characterization of the functionalized nanoparticles is crucial to ensure their quality and performance. The following techniques are recommended:

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter (size) and polydispersity index (PDI) of the nanoparticles in solution.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is critical for their stability and interaction with biological systems. A significant change in zeta potential upon functionalization can confirm successful surface modification.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak of AuNPs, which can shift upon surface modification.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of DTDP and the conjugated therapeutic agent by identifying their characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To quantify the amount of drug loaded onto the nanoparticles and to study the in vitro drug release kinetics.

Diagram of Characterization Workflow:

Conclusion

This compound is a valuable tool for the surface functionalization of nanoparticles, enabling the development of sophisticated nanocarriers for a variety of biomedical applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize DTDP in their work. Careful execution of the experimental procedures and thorough characterization of the resulting nanoparticles are essential for ensuring the development of safe and effective nanomedicines.

References

Application Notes and Protocols for Bioconjugation using EDC/NHS Chemistry with Dithiodipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of amine-containing biomolecules using the homobifunctional, cleavable crosslinker, 3,3'-Dithiodipropionic acid (DDA), through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed for creating reversible conjugates, such as antibody-drug conjugates (ADCs), where the release of a payload is desired under reducing conditions.

DDA possesses two carboxylic acid groups, enabling its activation by EDC and NHS to form reactive NHS esters. These esters then readily react with primary amines on biomolecules, such as the lysine residues of antibodies, to form stable amide bonds. The central disulfide bond within the DDA linker allows for the cleavage of the conjugate and the release of the conjugated molecule under reducing conditions, mimicking the intracellular environment.

Chemical Reaction Pathway

The bioconjugation process involves a two-step reaction. First, the carboxylic acid groups of DDA are activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0). In the second step, the pH is raised to a physiological or slightly alkaline level (pH 7.2-8.0) to facilitate the reaction of the NHS-activated DDA with the primary amines of the biomolecule.

Caption: EDC/NHS chemistry with DDA for bioconjugation.

Experimental Protocols

Materials

-

This compound (DDA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (Sulfo-NHS is recommended for increased solubility in aqueous buffers)

-

Amine-containing biomolecule (e.g., antibody, protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (for buffer exchange and purification)

Protocol 1: Two-Step Conjugation of a Protein with DDA

This protocol describes the conjugation of a protein (e.g., an antibody) with DDA. A two-step process is recommended to improve efficiency and reduce the formation of protein-protein crosslinks.[1]

Step 1: Activation of this compound (DDA)

-

Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. DDA can be dissolved in an organic solvent like DMSO or DMF before dilution in Activation Buffer if solubility is an issue.

-

Reaction Mixture: In a microcentrifuge tube, combine DDA, EDC, and NHS/Sulfo-NHS in Activation Buffer. The molar ratio of DDA:EDC:NHS is crucial for efficient activation and should be optimized. A starting point is a 1:2:5 molar ratio.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

-

Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the activated DDA solution through a desalting column equilibrated with Conjugation Buffer. This step helps to prevent unwanted side reactions with the protein.

-

pH Adjustment: The pH of the activated DDA solution should be adjusted to 7.2-8.0 for optimal reaction with primary amines.

-

Protein Preparation: Dissolve the protein to be conjugated in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Conjugation Reaction: Add the activated DDA solution to the protein solution. The molar ratio of activated DDA to protein will determine the degree of labeling and should be optimized for the specific application. A starting point is a 10- to 20-fold molar excess of activated DDA to the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add a quenching solution (e.g., Tris or Glycine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated DDA. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Reductive Cleavage of the DDA Linker

This protocol describes the cleavage of the disulfide bond within the DDA linker to release the conjugated molecule.

-

Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water). TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.[2][3]

-

Cleavage Reaction: Add the reducing agent to the purified DDA-bioconjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.[2][4]

-

Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction time may need to be optimized depending on the specific conjugate and the desired extent of cleavage.

-

Analysis: The cleavage can be analyzed by various techniques such as SDS-PAGE (under reducing and non-reducing conditions), mass spectrometry, or HPLC to confirm the release of the conjugated molecule.

Quantitative Data Summary

The efficiency of the conjugation and the degree of labeling are critical parameters. The following table provides a summary of typical starting conditions and parameters to be optimized.

| Parameter | Recommended Starting Range | Notes |

| DDA:EDC:NHS Molar Ratio | 1:2:5 to 1:5:10 | Optimization is critical for maximizing activation while minimizing side reactions.[5] |

| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the NHS ester. |

| Conjugation pH | 7.2 - 8.0 | Balances reactivity of primary amines and stability of the NHS ester. |

| Activated DDA:Biomolecule Molar Ratio | 5:1 to 50:1 | Varies depending on the number of available amines and desired degree of labeling. |

| Conjugation Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield for sensitive proteins. |

| DTT Concentration for Cleavage | 10 - 100 mM | Higher concentrations lead to faster cleavage.[6] |

| TCEP Concentration for Cleavage | 5 - 50 mM | More stable and effective than DTT, especially at lower pH.[2] |

Experimental Workflows and Diagrams

Workflow for DDA Bioconjugation and Cleavage

Caption: Experimental workflow for DDA bioconjugation.

Logical Relationship of Reagents and Buffers

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Disulfide reduction using TCEP reaction [biosyn.com]

- 3. Cysteine metabolic engineering and selective disulfide reduction produce superior antibody-drug-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. metabion.com [metabion.com]

Application Notes and Protocols for the Formation of Stable 3,3'-Dithiodipropionic Acid Self-Assembled Monolayers on Gold Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of nanoscience and surface engineering, enabling the precise control of interfacial properties. 3,3'-Dithiodipropionic acid (DTDPA) is a particularly valuable molecule for forming SAMs due to its terminal carboxylic acid groups. These functional groups can be used for the subsequent immobilization of biomolecules, making DTDPA SAMs highly relevant in the development of biosensors, and platforms for drug discovery and targeted drug delivery. This document provides a comprehensive guide to forming stable and high-quality DTDPA SAMs on gold substrates, including detailed experimental protocols and characterization data.

The formation of a DTDPA SAM on gold involves the chemisorption of the disulfide onto the gold surface. The disulfide bond cleaves upon adsorption, leading to the formation of two sulfur-gold bonds per molecule, resulting in a self-assembled monolayer of 3-mercaptopropionic acid.

Quantitative Data Summary

The following table summarizes key quantitative data for the characterization of DTDPA and similar carboxylic acid-terminated SAMs on gold, compiled from various studies. These values can be used as benchmarks for successful SAM formation.

| Parameter | Value | Technique | Notes |

| Contact Angle (Water) | < 20° - 40° | Contact Angle Goniometry | A low contact angle indicates a hydrophilic surface due to the exposed carboxylic acid groups. The exact value can depend on the packing density and cleanliness of the monolayer.[1] |

| SAM Thickness | 5 - 10 Å | Ellipsometry, XPS | The thickness is consistent with a monolayer of DTDPA molecules oriented on the surface.[2][3] |

| Reductive Desorption Potential | -0.8 V to -1.0 V (vs. Ag/AgCl) | Cyclic Voltammetry | This potential indicates the strength of the gold-sulfur bond and the stability of the SAM.[4] |

| Surface Coverage | ~4.5 x 10¹⁴ molecules/cm² | Chronocoulometry, XPS | Represents a densely packed monolayer. |

Experimental Protocols

A pristine and clean environment is crucial for the formation of high-quality SAMs.[5][6] Contaminants can disrupt the ordering of the monolayer. It is recommended to work in a cleanroom or a fume hood, and to avoid exposure to silanes or iodine, which can contaminate gold surfaces.[5][6]

Gold Substrate Preparation

Proper cleaning of the gold substrate is a critical first step to ensure a uniform and stable SAM.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Beakers and tweezers

Protocol:

-

Initial Cleaning: Thoroughly rinse the gold substrate with DI water and then ethanol to remove gross contaminants. Dry the substrate under a stream of high-purity nitrogen gas.

-

Piranha Etching (for robust substrates):

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.

-

Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. This will remove organic residues.

-

Carefully remove the substrate from the piranha solution using tweezers and rinse extensively with DI water.

-

-

Final Rinse and Dry: Rinse the cleaned substrate with ethanol and dry thoroughly with a stream of nitrogen gas. The substrate should be used immediately for SAM formation to prevent re-contamination.

DTDPA Solution Preparation

Materials:

-

3,3'-Dithiodipropionic acid (DTDPA)

-

Ethanol (200 proof)

-

Hydrochloric acid (HCl), concentrated

-

Volumetric flask and micropipettes

-

Sonicator

Protocol:

-

Prepare a 1-10 mM solution of DTDPA in 200 proof ethanol.

-

For carboxylic acid-terminated thiols like DTDPA, it is crucial to protonate the carboxyl groups to promote dense packing and prevent deprotonation-induced disorder. Adjust the pH of the DTDPA solution to approximately 2 by adding a few drops of concentrated HCl.[5][6]

-

Sonicate the solution for 5-10 minutes to ensure the DTDPA is fully dissolved.[6]

Self-Assembled Monolayer (SAM) Formation

Materials:

-

Cleaned gold substrate

-

Prepared DTDPA solution

-

Petri dish or other suitable container

-

Nitrogen gas

Protocol:

-

Place the freshly cleaned gold substrate in a clean petri dish.

-

Completely immerse the substrate in the DTDPA solution.

-

To minimize oxidation, purge the container with nitrogen gas to create an inert atmosphere.[5][6]

-

Seal the container (e.g., with parafilm) and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and stable monolayers.[5]

Post-Assembly Rinsing and Drying

Protocol:

-

After the incubation period, carefully remove the substrate from the DTDPA solution using clean tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

-

For a more rigorous cleaning, you can sonicate the substrate in fresh ethanol for 1-2 minutes.[5][6]

-

Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen gas.

-

Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.

Visualizations

Experimental Workflow for DTDPA SAM Formation

Caption: Workflow for DTDPA SAM formation on a gold substrate.

Chemical Structure and Assembly

Caption: DTDPA adsorption and assembly on a gold surface.

References

- 1. dataphysics-instruments.com [dataphysics-instruments.com]

- 2. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes & Protocols: Dithiodipropionic Acid as a Carbon Source for Bacterial Growth Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3,3'-dithiodipropionic acid (DTDP) as a sole carbon source for the cultivation of specific bacteria. This document outlines the known metabolic pathway, provides protocols for preparing growth media, and details methods for assessing bacterial growth.

Introduction

3,3'-Dithiodipropionic acid is an organic disulfide that can be utilized by certain microorganisms as a sole source of carbon and energy. The ability to metabolize this compound is not widespread among bacteria but has been identified in specific species. Understanding the metabolic pathway and cultivation requirements is crucial for researchers investigating sulfur metabolism, bioremediation, and the production of novel biomolecules.

One such bacterium capable of utilizing DTDP is Tetrathiobacter mimigardefordensis strain DPN7T.[1][2] Research on this organism has elucidated a novel catabolic pathway for DTDP, providing a model for studying the microbial degradation of organosulfur compounds. While the utilization of DTDP by other common laboratory strains like Alcaligenes faecalis is not extensively documented, the protocols provided herein can be adapted to screen various bacterial species for this metabolic capability.

Metabolic Pathway of Dithiodipropionic Acid

In Tetrathiobacter mimigardefordensis, DTDP is catabolized through a series of enzymatic steps that cleave the disulfide bond and subsequently process the resulting monomers into central metabolic intermediates.[1][2]

The proposed pathway is as follows:

-

Cleavage of the Disulfide Bond: this compound is reduced to two molecules of 3-mercaptopropionic acid (3MP).[1][2]

-

Oxygenation: The sulfhydryl group of 3MP is oxygenated to form 3-sulfinopropionic acid (3SP).[1][2]

-

Coenzyme A Ligation: 3-sulfinopropionic acid is activated by the attachment of Coenzyme A (CoA), forming 3-sulfinopropionyl-CoA.[1][2]

-

Desulfination and Entry into Central Metabolism: A putative desulfinase removes sulfite, yielding propionyl-CoA. Propionyl-CoA can then enter central metabolic pathways, such as the 2-methylcitric acid cycle.[1][2]

Experimental Protocols

This section provides detailed protocols for preparing minimal salt medium with DTDP as the sole carbon source and for performing a bacterial growth curve analysis.

This protocol is adapted from the cultivation of Tetrathiobacter mimigardefordensis.[2] It can be used as a basal medium for testing the growth of other bacteria on DTDP.

Materials:

-

3,3'-Dithiodipropionic acid (DTDP)

-

Dipotassium phosphate (K₂HPO₄)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Calcium chloride (CaCl₂)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium chloride (NH₄Cl) - as a nitrogen source

-

Deionized water

-

Agar (for solid medium)

-

Autoclave

-

Sterile flasks and petri dishes

Procedure:

-

Prepare Basal Salt Solution: For 1 liter of medium, dissolve the following salts in approximately 900 mL of deionized water:

-

K₂HPO₄: 10.8 g

-

KH₂PO₄: 0.53 g

-

MgSO₄·7H₂O: 0.20 g

-

NH₄Cl: 1.0 g (adjust as needed based on the C/N ratio)

-

-

Prepare Trace Element Solution (1000x stock): Dissolve the following in 1 liter of deionized water:

-

FeSO₄·7H₂O: 10.0 g

-

CaCl₂: 38.9 g

-

Na₂MoO₄·2H₂O: 1.0 g

-

MnCl₂·4H₂O: 2.0 g

-

CoCl₂·6H₂O: 0.02 g

-

ZnSO₄·7H₂O: 1.0 g

-

CuSO₄·5H₂O: 1.0 g

-

Filter-sterilize the trace element solution and store at 4°C.

-

-

Combine and Sterilize: Add 1 mL of the 1000x trace element solution to the basal salt solution. Adjust the final volume to 1 liter with deionized water. The pH should be approximately 7.8.[3]

-

For solid media: add 15-20 g of agar per liter before autoclaving.

-

Autoclave the medium at 121°C for 15-20 minutes.

-

Prepare DTDP Stock Solution: Prepare a 20% (w/v) stock solution of DTDP in deionized water. Adjust the pH to 7.0 with NaOH and filter-sterilize.

-

Final Medium Preparation: Aseptically add the sterile DTDP stock solution to the cooled, autoclaved minimal salt medium to the desired final concentration (e.g., 0.6% w/v or 28.6 mM).[2]

| Component | Stock Concentration | Volume for 1 L Medium | Final Concentration |

| Basal Salts | - | ~970 mL | See step 1 |

| Trace Elements | 1000x | 1 mL | 1x |

| DTDP | 20% (w/v) | 30 mL | 0.6% (w/v) |

This protocol describes how to monitor bacterial growth in liquid culture using DTDP as the sole carbon source by measuring optical density (OD).[4][5]

Materials:

-

Sterile MSM with DTDP (prepared as above)

-

Bacterial strain of interest

-

Sterile culture tubes or flasks

-

Incubator shaker

-

Spectrophotometer

-

Sterile cuvettes

-

Micropipettes and sterile tips

Procedure:

-

Prepare Starter Culture: Inoculate a single colony of the bacterium from an agar plate into a small volume (e.g., 5-10 mL) of a suitable rich medium (like LB or Tryptic Soy Broth) or the experimental medium (MSM + DTDP). Incubate overnight at the optimal temperature and shaking speed for the bacterium (e.g., 30°C at 120 rpm for T. mimigardefordensis).[2]

-

Inoculate Experimental Culture: The next day, inoculate a larger volume of the pre-warmed MSM + DTDP with the overnight starter culture. The typical inoculation volume is 1-2% (v/v) to achieve an initial OD₆₀₀ of 0.05-0.1.

-

Incubation and Sampling: Incubate the culture under the desired conditions (e.g., 30°C, 120 rpm). At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot (e.g., 1 mL) of the culture.

-

Measure Optical Density: Use a spectrophotometer to measure the optical density of the aliquot at a wavelength of 600 nm (OD₆₀₀). Use sterile MSM + DTDP as a blank. If the OD₆₀₀ exceeds the linear range of the spectrophotometer (typically > 1.0), dilute the sample with the blank medium and multiply the reading by the dilution factor.

-

Plot the Growth Curve: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). This will generate a typical bacterial growth curve with lag, exponential (log), stationary, and decline phases.[6]

References

- 1. Novel pathway for catabolism of the organic sulfur compound 3,3'-dithiodipropionic acid via 3-mercaptopropionic acid and 3-Sulfinopropionic acid to propionyl-coenzyme A by the aerobic bacterium Tetrathiobacter mimigardefordensis strain DPN7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene expression analysis of Alcaligenes faecalis during induction of heterotrophic nitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

Troubleshooting & Optimization

How to prevent aggregation of nanoparticles capped with Dithiodipropionic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticles capped with Dithiodipropionic acid (DDA). Aggregation is a common challenge with nanoparticle formulations, and this guide offers solutions to prevent and troubleshoot this issue.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (DDA) capped nanoparticles aggregating?

A1: Nanoparticle aggregation is often caused by a reduction in the repulsive forces between particles, allowing attractive forces (like van der Waals forces) to dominate. For DDA-capped nanoparticles, the carboxylic acid groups provide negative surface charge, leading to electrostatic repulsion that keeps the particles dispersed. Aggregation can be triggered by several factors:

-

Suboptimal pH: The pH of the solution affects the charge of the DDA's carboxylic acid groups. At low pH, these groups become protonated, reducing the negative surface charge and leading to aggregation.

-

High Ionic Strength: The presence of salts in the solution can shield the surface charge of the nanoparticles, compressing the electrical double layer and reducing electrostatic repulsion.

-

Inadequate DDA Concentration: Insufficient DDA capping can leave exposed areas on the nanoparticle surface, leading to direct particle-to-particle contact and aggregation. Conversely, an excessive concentration of free DDA in the solution might also induce aggregation in some cases.

-

Improper Storage: Temperature fluctuations and freeze-thaw cycles can induce aggregation.

Q2: What is the ideal pH for storing DDA-capped nanoparticles?

A2: Generally, a pH above the pKa of the carboxylic acid groups of DDA is recommended to ensure they are deprotonated and provide a strong negative surface charge. For gold nanoparticles capped with molecules containing carboxylic acid groups, a pH range of 6 to 10 has been shown to provide good stability, with more alkaline pH values often leading to a higher negative zeta potential and thus greater stability.[1] For instance, studies on similarly functionalized gold nanoparticles have shown that below pH 5.8, a decrease in the absolute value of the zeta potential is observed, leading to faster agglomeration.[2]

Q3: How does salt concentration affect the stability of my DDA-capped nanoparticles?

A3: Increasing the salt concentration (ionic strength) in your nanoparticle suspension can lead to aggregation. This is because the ions in the salt solution create a "shielding" effect around the charged nanoparticles, which diminishes the electrostatic repulsion between them.[3][4] The specific concentration of salt that induces rapid aggregation is known as the Critical Coagulation Concentration (CCC). It is crucial to keep the ionic strength of your buffers and media below this threshold.

Q4: Can the concentration of DDA itself cause aggregation?

A4: Yes, the concentration of DDA is a critical parameter. An insufficient amount will result in incomplete surface coverage and subsequent aggregation. While less common, an extremely high concentration of unbound DDA could potentially disrupt the stability of the nanoparticle dispersion. Optimization of the DDA concentration during synthesis and purification is key.

Troubleshooting Guide: Nanoparticle Aggregation

This guide provides a systematic approach to diagnosing and resolving aggregation issues with your DDA-capped nanoparticles.

Problem: Visible precipitation, cloudiness, or a color change (e.g., from red to blue/purple for gold nanoparticles) in the nanoparticle dispersion.

dot graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.5,7.5"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot

Caption: Troubleshooting workflow for DDA-capped nanoparticle aggregation.

Quantitative Troubleshooting Parameters

The following table summarizes key parameters and their typical ranges for maintaining the stability of DDA-capped gold nanoparticles. Note that optimal values may vary depending on the specific nanoparticle core material and size.

| Parameter | Suboptimal Range (Prone to Aggregation) | Optimal Range (Stable Dispersion) | Troubleshooting Action |

| pH | < 6.0 | 7.0 - 9.0 | Adjust pH using dilute NaOH or HCl. |

| Zeta Potential | > -20 mV | < -30 mV | Indicates surface charge; adjust pH to increase negative potential. |

| NaCl Concentration | > 50 mM (approx. CCC) | < 20 mM | Use low-salt buffers or purify via dialysis. |

| DDA:Au Molar Ratio | < 3:1 | > 5:1 (synthesis dependent) | Optimize the molar ratio of DDA to the gold precursor during synthesis. |

| Storage Temperature | Freeze-thaw cycles or > 25°C | 4°C | Store in a refrigerator and avoid freezing. |

Experimental Protocols

Synthesis of this compound Capped Gold Nanoparticles (AuNPs)

This protocol is a modified version of the Turkevich method for the synthesis of gold nanoparticles, followed by ligand exchange with DDA.

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄)

-

Trisodium citrate dihydrate

-

This compound (DDA)

-

Sodium hydroxide (NaOH)

-

Milli-Q water

-

All glassware should be thoroughly cleaned with aqua regia and rinsed with Milli-Q water.

Procedure:

-

Synthesis of Citrate-Capped AuNPs (Seed Solution):

-

Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

-

Rapidly add 2.5 mL of a 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to gray, then to a deep red, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove from heat and allow to cool to room temperature.

-

-

Ligand Exchange with DDA:

-

Prepare a 10 mM solution of DDA in Milli-Q water, adjusting the pH to ~9 with 0.1 M NaOH to deprotonate the carboxylic acid groups.

-

To the cooled citrate-capped AuNP solution, add the DDA solution dropwise while stirring. A typical starting molar ratio of DDA to Au is 10:1.

-

Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

-

-

Purification:

-

Centrifuge the DDA-capped AuNP solution to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~15 nm particles).

-

Carefully remove the supernatant containing excess citrate and DDA.

-

Resuspend the nanoparticle pellet in a buffer of desired pH and low ionic strength (e.g., 2 mM phosphate buffer, pH 7.4).

-

Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound ligands.

-

Characterization of DDA-Capped Nanoparticles

-

UV-Vis Spectroscopy: To confirm the formation and stability of AuNPs. A stable dispersion of ~15 nm AuNPs will exhibit a surface plasmon resonance (SPR) peak around 520 nm. Aggregation is indicated by a red-shift and broadening of this peak.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the average hydrodynamic diameter over time is indicative of aggregation.

-

Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A zeta potential more negative than -30 mV generally indicates good colloidal stability for electrostatically stabilized nanoparticles.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and aggregation state of the nanoparticles.

References

Technical Support Center: Dithiodipropionic Acid (DTDPA) for Self-Assembled Monolayer (SAM) Formation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dithiodipropionic acid (DTDPA) in self-assembled monolayer (SAM) formation on gold surfaces.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the formation of DTDPA SAMs, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing incomplete or no monolayer formation. What are the likely causes and how can I fix this?

A1: Incomplete or failed SAM formation is a common issue that can stem from several factors:

-

Inactive Thiol: The disulfide bond in DTDPA may not have been effectively cleaved to form reactive thiol groups, or the thiol groups may have oxidized.

-

Solution: Ensure the DTDPA solution is freshly prepared. Consider a brief pre-treatment of the solution with a mild reducing agent, followed by its removal, to ensure the presence of active thiol groups.

-

-

Contaminated Substrate: The gold surface may have organic residues, dust, or other impurities that physically block the DTDPA molecules from binding.

-

Solution: Implement a rigorous and consistent substrate cleaning protocol. A common method involves cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

-

Impure Solvent: The solvent used to dissolve the DTDPA may contain impurities that interfere with the self-assembly process.

Q2: My DTDPA monolayer appears disordered and has a high number of defects. How can I improve the quality of the monolayer?

A2: A disordered monolayer can lead to inconsistent results in downstream applications. Here are potential causes and their solutions:

-

Suboptimal DTDPA Concentration: The concentration of the DTDPA solution directly impacts the packing density and order of the monolayer.

-

Solution: Optimize the DTDPA concentration. While a standard concentration for many thiols is around 1 mM, the optimal concentration for DTDPA may vary.[3] It is recommended to test a range of concentrations (e.g., 0.1 mM, 1 mM, 5 mM, and 10 mM).

-

-

Insufficient Incubation Time: The self-assembly process, while initiated rapidly, requires adequate time for the molecules to arrange into a well-ordered structure.

-

Solution: Increase the incubation time. Typical incubation times for SAM formation range from 12 to 48 hours.[3]

-

-

Inappropriate Solvent: The choice of solvent can influence the solubility of DTDPA and the interactions between molecules during self-assembly.

-

Solution: While ethanol is common, experimenting with other high-purity solvents like isopropanol or ethanol-water mixtures may yield better results.

-

Q3: I am experiencing poor reproducibility between experiments. What factors could be contributing to this?

A3: Poor reproducibility is a critical issue in scientific research. The following factors are common culprits:

-

Inconsistent Substrate Preparation: Variations in the cleaning and preparation of the gold substrate will lead to different surface properties and, consequently, variable monolayer quality.

-

Solution: Standardize your substrate cleaning protocol and adhere to it strictly for all experiments.

-

-

Variations in Environmental Conditions: Changes in temperature, humidity, and exposure to light can affect the kinetics of SAM formation.

-

Solution: Conduct experiments in a controlled environment to the extent possible.

-

-

Degradation of DTDPA Stock Solution: DTDPA solutions, especially at low concentrations, can degrade over time.

-

Solution: Always use freshly prepared DTDPA solutions for each experiment.

-

Quantitative Data Summary

The optimal concentration of this compound is a critical parameter for achieving a well-ordered and functional SAM. The following table summarizes the expected outcomes based on varying DTDPA concentrations, derived from general principles of alkanethiol SAM formation.

| DTDPA Concentration | Expected Monolayer Coverage | Expected Monolayer Order | Potential Issues | Recommendations |

| < 0.1 mM | Incomplete / Patchy | Low | High defect density, incomplete surface functionalization. | Increase concentration for better surface coverage. |

| 0.1 - 1 mM | Partial to Full | Moderate | Potential for some disordered domains. | A good starting range for initial optimization experiments. |

| 1 - 5 mM | Full | High | Generally considered the optimal range for many thiols, leading to well-ordered monolayers. | Ideal for achieving high-quality, reproducible SAMs. |

| > 10 mM | Full | Moderate to Low | Risk of multilayer formation and increased likelihood of physisorbed molecules. | Generally not recommended unless specific applications require it. Post-incubation rinsing is critical. |

Detailed Experimental Protocol

This protocol outlines a general procedure for the formation of a DTDPA SAM on a gold substrate.

1. Substrate Preparation (Gold-Coated Silicon Wafer or Glass Slide)

-

Cut the gold-coated substrate to the desired dimensions using a diamond-tipped scribe.

-

Rinse the substrate with acetone, followed by ethanol, and then deionized water.

-

Dry the substrate under a stream of dry nitrogen gas.

-

Clean the substrate using a piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (EXTREME CAUTION ADVISED)

-

Thoroughly rinse the substrate with deionized water and then ethanol.

-

Dry the substrate again under a stream of dry nitrogen. The substrate is now ready for SAM formation.

2. DTDPA Solution Preparation

-

Weigh the required amount of DTDPA to prepare a solution of the desired concentration (e.g., 1 mM) in a high-purity, anhydrous solvent (e.g., ethanol).

-

Sonicate the solution for 5-10 minutes to ensure the DTDPA is fully dissolved.

3. Self-Assembled Monolayer Formation

-

Place the cleaned gold substrate in a clean glass container.

-

Pour the DTDPA solution into the container, ensuring the entire gold surface is submerged.

-

Seal the container to prevent solvent evaporation and contamination.

-

Incubate the substrate in the DTDPA solution for 12-24 hours at room temperature.

4. Post-Incubation Rinsing

-

Carefully remove the substrate from the DTDPA solution.

-

Rinse the substrate thoroughly with the same pure solvent used for the solution preparation to remove any non-covalently bound molecules.

-

Dry the substrate under a stream of dry nitrogen.

-

The DTDPA SAM-functionalized substrate is now ready for characterization and use.

Visualizations

The following diagrams illustrate key workflows and relationships in the DTDPA SAM formation process.

Caption: Experimental workflow for DTDPA SAM formation.

Caption: Troubleshooting logic for DTDPA SAM formation issues.

References

Troubleshooting incomplete surface coverage with Dithiodipropionic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete surface coverage during self-assembled monolayer (SAM) formation using Dithiodipropionic acid (DDA).

Troubleshooting Incomplete DDA Surface Coverage

Q1: I am observing patchy or incomplete coverage of my DDA monolayer on a gold substrate. What are the most common causes?

Incomplete surface coverage with this compound (DDA) can stem from several factors throughout the experimental process. The most common culprits include inadequate substrate cleaning, suboptimal DDA solution parameters (concentration, solvent, pH), insufficient immersion time, and improper rinsing and drying techniques. Contaminants in the environment or on the glassware can also significantly hinder the formation of a well-ordered monolayer.[1]

Q2: How can I be sure my gold substrate is sufficiently clean for DDA self-assembly?

A pristine gold surface is paramount for achieving a high-quality DDA SAM. A widely accepted and effective cleaning method is the use of a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). However, extreme caution must be exercised when handling Piranha solution as it is a powerful oxidant and reacts violently with organic materials.[1][2] An alternative for thinner gold layers is an ozone cleaner.[1] Following chemical cleaning, thorough rinsing with high-purity water and ethanol, followed by drying under a stream of inert gas like nitrogen, is crucial.[1][2]

Q3: What are the optimal solution conditions for DDA SAM formation?

The quality of the DDA solution directly impacts the resulting monolayer. Key parameters to control are:

-

Solvent: 200-proof ethanol is a commonly used and effective solvent for dissolving DDA to form a self-assembled monolayer.

-

Concentration: While the optimal concentration can vary, a typical starting point for thiol solutions is in the millimolar (mM) range. For some carboxyl-terminated thiols, concentrations around 10 mM have been used successfully.[3] It is advisable to start with a concentration in the 1-10 mM range and optimize based on characterization results.

-